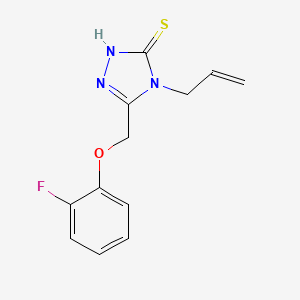

5-(2-fluorophenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Description

5-(2-fluorophenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring and the fluorophenyl group imparts unique chemical properties to the compound, making it a valuable subject for research and development.

Properties

IUPAC Name |

3-[(2-fluorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3OS/c1-2-7-16-11(14-15-12(16)18)8-17-10-6-4-3-5-9(10)13/h2-6H,1,7-8H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESMKDXVOAIXTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)COC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 2-fluorophenol and an appropriate leaving group.

Allylation: The prop-2-en-1-yl group can be introduced through an allylation reaction using allyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, potentially leading to the formation of dihydrotriazoles or defluorinated products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazoles and defluorinated products.

Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

5-(2-Fluorophenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is being investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for the treatment of various diseases.

Case Study: Antimicrobial Properties

Research indicates that compounds in the triazole class exhibit antimicrobial activity. A study demonstrated that derivatives of triazoles can inhibit the growth of various bacterial strains, suggesting that this compound could be developed into an effective antimicrobial agent .

Agriculture

In agricultural research, this compound is explored for its potential as a fungicide or pesticide. The triazole moiety is known for its fungicidal properties, making it suitable for protecting crops from fungal infections.

Case Study: Crop Protection

A study evaluated the efficacy of triazole derivatives against fungal pathogens affecting crops. It was found that certain compounds exhibited significant antifungal activity, indicating potential applications in agricultural settings .

Materials Science

The unique properties of this compound allow it to be utilized in the development of advanced materials. Its chemical structure can enhance the properties of polymers and coatings.

Case Study: Polymer Development

Research has shown that incorporating triazole derivatives into polymer matrices can improve their thermal stability and mechanical properties. This makes them suitable for applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of 5-(2-fluorophenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain biological targets. The prop-2-en-1-yl group may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

- 5-(2-chlorophenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

- 5-(2-bromophenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

- 5-(2-methylphenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to its analogs, 5-(2-fluorophenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Biological Activity

5-(2-Fluorophenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 735322-61-9) is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Molecular Formula: C₁₂H₁₂FN₃OS

Molecular Weight: 265.31 g/mol

Structure: The compound features a triazole ring, a fluorophenyl group, and an allyl substituent, which contribute to its unique chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring: This is achieved through cyclization reactions involving hydrazine derivatives.

- Introduction of the Fluorophenyl Group: Nucleophilic substitution using 2-fluorophenol.

- Allylation: The prop-2-en-1-yl group is introduced via an allylation reaction with allyl bromide and a suitable base.

Anticancer Properties

Research indicates that triazole derivatives possess significant anticancer activity. For instance, studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | EC50 (µM) |

|---|---|---|

| 5-(2-fluorophenoxymethyl)-4-(prop-2-en-1-yl)-4H-triazole | MDA-MB-231 (breast cancer) | 9.7 ± 1.6 |

| 5-(2-fluorophenoxymethyl)-4-(prop-2-en-1-yl)-4H-triazole | Panc-1 (pancreatic cancer) | 26.2 ± 1.0 |

| 5-(2-fluorophenoxymethyl)-4-(prop-2-en-1-yl)-4H-triazole | IGR39 (melanoma) | 22.3 ± 2.5 |

These results suggest that the compound may selectively inhibit cancer cell growth while exhibiting lower toxicity to normal cells .

The mechanism by which 5-(2-fluorophenoxymethyl)-4-(prop-2-en-1-yl)-4H-triazole-3-thiol exerts its biological effects is primarily through interaction with specific molecular targets:

- Inhibition of Enzymes: The triazole ring can chelate metal ions in enzymes, inhibiting their activity.

- Receptor Binding: The compound may act as a ligand for various biological receptors due to its ability to form hydrogen bonds and its lipophilicity enhanced by the fluorine atom .

Additional Biological Activities

Beyond anticancer properties, triazole derivatives have been reported to exhibit:

- Antimicrobial Activity: Effective against various bacterial and fungal strains.

| Activity Type | Example |

|---|---|

| Antifungal | Candida spp. |

| Antibacterial | Staphylococcus aureus |

- Anti-inflammatory Properties: Some derivatives have shown potential in inhibiting cyclooxygenase enzymes (COX), suggesting a role in reducing inflammation .

Case Studies and Research Findings

Recent studies have highlighted the promising nature of triazole derivatives in drug development:

- Cytotoxicity Studies: A series of synthesized triazoles were tested for their cytotoxic effects on multiple cancer cell lines, demonstrating significant selectivity towards malignant cells over normal fibroblasts .

- Molecular Docking Studies: These studies reveal that the compound can effectively bind to various biological targets, enhancing its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-fluorophenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of a triazole-thiol precursor using halogenated alkanes (e.g., allyl bromide for the propenyl group) under microwave-assisted conditions. For example, microwave irradiation in ethanol with HCl as a catalyst enhances reaction efficiency and reduces side products. Purification via silica gel column chromatography (e.g., hexane:ethyl acetate gradients) achieves yields of 64–83% depending on substituents . Optimization requires monitoring temperature, solvent polarity, and stoichiometry to avoid over-alkylation.

Q. How is structural confirmation performed for this compound, and what spectroscopic techniques are critical?

- Methodological Answer :

- 1H/13C NMR : Confirm substituent positions (e.g., fluorophenoxymethyl protons at δ 4.5–5.0 ppm; allyl protons at δ 5.2–5.8 ppm) .

- IR Spectroscopy : Validate thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .

- HR-MS : Verify molecular ion peaks (e.g., [M+H⁺] calculated vs. experimental) with <2 ppm error .

Advanced Research Questions

Q. What in vitro methods are used to evaluate the antimicrobial activity of this compound, and how are conflicting data resolved?

- Methodological Answer :

- Serial Dilution Assays : Test against bacterial strains (e.g., M. bovis) at concentrations (0.1–1.0%) in pH-adjusted media (pH 6.5–7.1) . Growth inhibition is quantified via optical density.

- Data Contradictions : Discrepancies in activity (e.g., pH-dependent efficacy) are resolved by repeating assays under controlled conditions (temperature, inoculum size) and using statistical tools (e.g., ANOVA) to confirm significance .

Q. How do structural modifications (e.g., fluorophenoxymethyl vs. thiophen-2-ylmethyl) impact antiradical or cytotoxic activity?

- Methodological Answer :

- SAR Studies : Replace the fluorophenoxymethyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Antiradical activity is assessed via DPPH/ABTS assays, where electron-rich groups (e.g., 2-hydroxybenzylidene) enhance scavenging .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa). Propenyl groups may enhance membrane permeability but require balancing with hydrophilicity to avoid toxicity .

Q. What computational strategies predict the ADME/toxicity profile of this compound?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., mycobacterial enzymes) using AutoDock Vina. Validate with in vitro data .

- In Silico Toxicity : Tools like ProTox-II predict hepatotoxicity and mutagenicity. For example, the propenyl group may increase reactivity, necessitating Ames test validation .

Q. How is the compound applied in bioconjugation or molecular biology (e.g., Cas9 systems)?

- Methodological Answer : The thiol group enables covalent bonding to cysteine residues in proteins. For Cas9 applications:

- Conjugation Protocol : React with maleimide-functionalized Cas9 at pH 6.5–7.0 (4°C, 2 hrs). Purify via size-exclusion chromatography .

- Activity Validation : Measure DNA cleavage efficiency via gel electrophoresis and compare to unmodified Cas9 .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity results across studies (e.g., varying MIC values)?

- Methodological Answer :

- Standardization : Adopt CLSI/EUCAST guidelines for MIC testing. Control variables include inoculum size (5×10⁵ CFU/mL) and growth medium .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., log2 fold-change). Outliers may arise from strain-specific resistance or impurities in synthesized batches .

Synthesis Optimization Table

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Ethanol | Enhances solubility | |

| Catalyst | HCl (0.1 M) | Accelerates alkylation | |

| Temperature | 80°C (microwave) | Reduces reaction time | |

| Purification | Hexane:EtOAc (75:25) | Minimizes byproduct carryover |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.